molecular formula C25H30ClN3O3 B2586312 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride CAS No. 2097915-88-1

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride

Cat. No. B2586312
CAS RN: 2097915-88-1
M. Wt: 455.98
InChI Key: SDDADWRUNKQDJL-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with a piperazine group attached. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, quinoline derivatives can be synthesized through various methods such as the Skraup synthesis, Doebner reaction, and Combes quinoline synthesis . Piperazine derivatives can be synthesized through the reaction of 1,2-diamine derivatives with sulfonium salts .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, it’s likely that this compound would be a solid at room temperature. It would likely be soluble in water and have a high melting point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis: A study presented a practical approach for the large-scale synthesis of related quinoline derivatives, highlighting efficient methods feasible for pharmaceutical manufacturing (Bänziger et al., 2000).
  • Anticancer Activity: Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinoline derivatives, showed potent cytotoxic activities against various cancer cell lines, indicating the potential of quinoline derivatives in cancer treatment (Deady et al., 2003).
  • Fluorophores in Biochemistry: Quinoline derivatives are acknowledged as efficient fluorophores widely used in biochemistry and medicine for studying biological systems, indicating their utility in scientific research involving fluorescence-based techniques (Aleksanyan & Hambardzumyan, 2013).

Biological Activities

  • Antitumor and Antimicrobial Properties: A study on novel 6,7-dimethoxyquinazoline derivatives, which are structurally related to quinoline derivatives, demonstrated significant anticancer and antimicrobial activities, suggesting the broad biological applications of these compounds (Kassab et al., 2016).
  • Histamine H4 Receptor Inverse Agonists: Discovery and optimization of quinazoline-containing compounds for targeting the histamine H4 receptor, resulting in potent inverse agonists with potential anti-inflammatory properties in vivo (Smits et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some quinoline derivatives are used as antimalarial drugs and work by intercalating DNA . Piperazine derivatives are often used as anthelmintics and work by hyperpolarizing the nerve endings of parasites .

properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3.ClH/c1-5-27-10-12-28(13-11-27)24-19-14-22(30-3)23(31-4)15-21(19)26-16-20(24)25(29)18-8-6-17(2)7-9-18;/h6-9,14-16H,5,10-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDADWRUNKQDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride

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